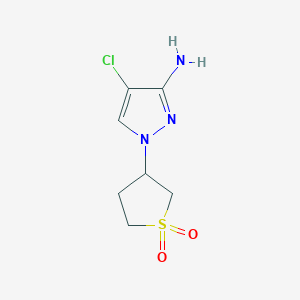

3-(3-Amino-4-chloro-1h-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide

Description

Properties

Molecular Formula |

C7H10ClN3O2S |

|---|---|

Molecular Weight |

235.69 g/mol |

IUPAC Name |

4-chloro-1-(1,1-dioxothiolan-3-yl)pyrazol-3-amine |

InChI |

InChI=1S/C7H10ClN3O2S/c8-6-3-11(10-7(6)9)5-1-2-14(12,13)4-5/h3,5H,1-2,4H2,(H2,9,10) |

InChI Key |

GOTBYKYVIHUBEP-UHFFFAOYSA-N |

Canonical SMILES |

C1CS(=O)(=O)CC1N2C=C(C(=N2)N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-amino-4-chloropyrazole with tetrahydrothiophene 1,1-dioxide under specific conditions . The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors, green chemistry principles, and recycling of solvents and catalysts .

Chemical Reactions Analysis

Types of Reactions

3-(3-Amino-4-chloro-1h-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The chloro group can be reduced to form the corresponding amine.

Substitution: The chloro group can be substituted with other nucleophiles such as thiols, amines, or alkoxides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium thiolate . Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the chloro group can yield various substituted pyrazoles .

Scientific Research Applications

The compound 3-(3-Amino-4-chloro-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article delves into its applications across different fields, including medicinal chemistry, agriculture, and material science, supported by comprehensive data and case studies.

Anticancer Activity

Research has indicated that compounds with similar structures to This compound exhibit significant anticancer properties. For instance, derivatives of pyrazole have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including inducing apoptosis and blocking cell cycle progression. A study demonstrated that certain pyrazole derivatives could effectively target specific cancer pathways, leading to reduced tumor growth in animal models .

Anti-inflammatory Properties

The compound has also shown promise as an anti-inflammatory agent. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. In vitro studies have shown that these compounds can reduce the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases such as arthritis and colitis .

Antimicrobial Activity

Another notable application is in the field of antimicrobial agents. Research indicates that pyrazole-based compounds possess antibacterial and antifungal properties. For example, a related study highlighted the effectiveness of certain pyrazole derivatives against various bacterial strains, including resistant strains of Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis .

Pesticide Development

The unique structure of This compound positions it as a candidate for developing new pesticides. Pyrazole derivatives have been explored for their ability to act as herbicides and insecticides. A case study revealed that a similar compound effectively controlled weed growth in crops without adversely affecting crop yield, showcasing its potential in sustainable agriculture practices .

Plant Growth Regulators

Additionally, research has suggested that certain pyrazole compounds can function as plant growth regulators. These compounds can enhance plant growth and development by modulating hormonal pathways within plants, leading to improved yields and resistance to environmental stressors .

Polymer Chemistry

In material science, This compound has been investigated for its potential use in polymer chemistry. Its ability to act as a cross-linking agent can enhance the mechanical properties of polymers. A study demonstrated that incorporating this compound into polymer matrices improved tensile strength and thermal stability, making it suitable for applications in coatings and composites .

Nanotechnology

Furthermore, the compound's unique properties have led to explorations in nanotechnology. Research indicates that pyrazole derivatives can be used to synthesize nanoparticles with specific functionalities, such as targeted drug delivery systems or sensors for environmental monitoring .

Mechanism of Action

The mechanism of action of 3-(3-Amino-4-chloro-1h-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit enzymes or receptors by binding to their active sites, thereby blocking their activity . The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Sulfolane (Tetrahydrothiophene 1,1-dioxide)

Key Differences :

- Structure : Sulfolane lacks the pyrazole substituent, consisting solely of the tetrahydrothiophene 1,1-dioxide ring.

- Properties :

- Solubility : Highly polar, miscible with water and organic solvents, making it ideal for industrial separations (e.g., aromatic/aliphatic hydrocarbon extraction) .

- Applications : Widely used as a solvent in gas processing and electronics manufacturing. Recently isolated from plant sources, suggesting natural occurrence .

- Environmental Impact : Documented in wetland contamination studies due to its persistence in groundwater .

3-(3-Amino-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide (CAS: 1152974-61-2)

Key Differences :

Chlorinated Derivatives (e.g., 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide)

Key Differences :

Complex Pharmacological Derivatives (e.g., [(1R)-1-(4-Chlorophenyl)-1-[[(2S)-tetrahydrothiophene 1,1-dioxide]-2-yl]-2-(1H-1,2,4-triazol-1-yl)ethanol])

Key Differences :

- Structure : Incorporates additional functional groups (e.g., triazole, chlorophenyl) for enhanced receptor binding.

- Applications : Demonstrates the versatility of tetrahydrothiophene 1,1-dioxide in antifungal or anticancer agents, though the target compound’s simpler structure may offer easier synthesis .

Data Table: Comparative Properties of Selected Compounds

*Calculated based on structural analogs.

Research Findings and Implications

- Environmental Behavior : Sulfolane’s persistence in ecosystems highlights the need for biodegradation studies, which may inform handling protocols for the target compound .

- Medicinal Potential: Pyrazole-substituted sulfones show promise in drug discovery. The 4-chloro group in the target compound could enhance binding affinity to microbial targets compared to non-chlorinated analogs .

- Synthetic Challenges : Chlorine introduction requires precise conditions to avoid side reactions, as seen in the synthesis of 4-chlorophenyl derivatives .

Biological Activity

The compound 3-(3-Amino-4-chloro-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and relevant studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a pyrazole ring, an amino group, and a tetrahydrothiophene moiety, which contribute to its biological activity.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

1. Antimicrobial Activity

Studies have demonstrated that derivatives of pyrazole compounds possess significant antimicrobial properties. For instance, the compound was tested against various bacterial strains and showed promising results in inhibiting growth, particularly against Gram-positive bacteria .

2. Antidiabetic Activity

The compound has been evaluated for its potential to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. Inhibition of this enzyme can help manage postprandial hyperglycemia in diabetic patients. In vitro assays indicated that the compound effectively reduced enzyme activity, suggesting its potential as a therapeutic agent for diabetes management .

3. Anticancer Activity

Recent studies have explored the anticancer properties of pyrazole derivatives. The compound was subjected to cytotoxicity assays against various cancer cell lines, revealing significant antiproliferative effects. The mechanism appears to involve apoptosis induction and cell cycle arrest in cancer cells .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The ability to inhibit key enzymes like α-glucosidase is crucial for its antidiabetic effects.

- Cellular Interaction: The compound interacts with cellular receptors and pathways involved in apoptosis and proliferation, contributing to its anticancer effects.

- Antioxidant Activity: Some studies suggest that pyrazole derivatives exhibit antioxidant properties, which may enhance their therapeutic efficacy by reducing oxidative stress in cells .

Case Studies

Several case studies have highlighted the efficacy of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.